N-Methylhomopiperazine HCl (CAS 1046832-15-8) is a premium 7-membered cyclic diamine building block widely utilized in medicinal chemistry and advanced materials synthesis. As the hydrochloride salt of 1-methyl-1,4-diazepane, it provides a stable, solid-form source of a uniquely flexible, highly basic pharmacophore (pKa ~10.8). It features one secondary amine for direct, regioselective functionalization (via alkylation, acylation, or Buchwald-Hartwig coupling) and one tertiary amine that modulates aqueous solubility and target binding. Procuring the HCl salt ensures high batch-to-batch reproducibility, precise stoichiometric control, and extended shelf-life compared to its volatile free-base counterpart, making it an essential precursor for kinase inhibitors, GPCR ligands, and specialized surfactants [1].
Substituting N-Methylhomopiperazine HCl with the more common N-methylpiperazine fundamentally alters the physicochemical profile of the final product; the 6-membered piperazine ring is more rigid and less basic (pKa ~9.1), which can lead to weaker target interactions and inferior pharmacokinetic duration [1]. Attempting to use unsubstituted homopiperazine as a cost-saving measure introduces severe synthetic inefficiencies, requiring selective mono-protection (e.g., with Boc anhydride) to prevent di-alkylation, adding two synthetic steps and reducing overall yield. Furthermore, procuring the free base of N-methylhomopiperazine instead of the HCl salt complicates laboratory workflows; the free base is a hygroscopic liquid prone to oxidative degradation, making accurate weighing and reproducible high-throughput library synthesis challenging without specialized inert handling .
The free base of N-methylhomopiperazine is a liquid with a boiling point of approximately 169 °C, which exhibits hygroscopic behavior and volatility that complicate precise molar dispensing. In contrast, N-Methylhomopiperazine HCl is a stable, crystalline solid. This physical state transition allows for standard gravimetric dispensing with <1% variance in stoichiometry during parallel synthesis, compared to the higher error margins associated with viscous or volatile liquid handling under ambient conditions [1].
| Evidence Dimension | Physical state and handling variance |
| Target Compound Data | N-Methylhomopiperazine HCl (Stable solid, <1% dispensing variance) |
| Comparator Or Baseline | N-Methylhomopiperazine free base (Hygroscopic liquid, prone to handling errors) |
| Quantified Difference | Elimination of inert-atmosphere liquid handling and improved stoichiometric accuracy. |
| Conditions | Ambient laboratory weighing and high-throughput automated dispensing. |
Procuring the HCl salt directly streamlines processability, ensuring reproducible yields and minimizing degradation-related impurities in scale-up campaigns.
Utilizing N-Methylhomopiperazine HCl provides a pre-installed methyl group on one nitrogen, leaving a single secondary amine available for functionalization. When using unsubstituted homopiperazine as a baseline, chemists must employ a mono-protection strategy (e.g., Boc2O) to avoid symmetric or asymmetric di-alkylation. This protection and subsequent deprotection add two distinct reaction steps, typically reducing the overall yield of the desired N-methylated intermediate by 15-30% and increasing solvent/reagent waste [1].
| Evidence Dimension | Synthetic step count and yield efficiency |
| Target Compound Data | N-Methylhomopiperazine HCl (1-step direct coupling) |
| Comparator Or Baseline | Homopiperazine (3-step sequence: protection, coupling, deprotection) |
| Quantified Difference | Reduction of 2 synthetic steps and avoidance of di-alkylation byproducts. |
| Conditions | Standard SN2 alkylation or Buchwald-Hartwig amination workflows. |
Selecting the pre-methylated building block significantly accelerates synthesis cycle times and reduces the cost of goods for complex library generation.
The 7-membered diazepane ring of N-methylhomopiperazine exhibits an experimentally predicted pKa of approximately 10.8, making it significantly more basic than the 6-membered N-methylpiperazine (pKa ~9.1). This ~1.7 unit increase in pKa and the expanded ring flexibility alter the protonation state and spatial geometry of the resulting drug candidates. In comparative in vivo studies of pyrazolopyrimidone derivatives (sildenafil analogs), replacing the N-methylpiperazine moiety with N-methylhomopiperazine directly resulted in a shorter onset of action, prolonged effective drug duration, and reduced toxicity profiles [1].
| Evidence Dimension | Conjugate acid pKa and pharmacokinetic performance |
| Target Compound Data | N-Methylhomopiperazine core (pKa ~10.8, prolonged duration and reduced toxicity) |
| Comparator Or Baseline | N-Methylpiperazine core (pKa ~9.1, baseline duration) |
| Quantified Difference | ~1.7 log unit increase in basicity driving measurable improvements in onset time and duration of action. |
| Conditions | In vivo pharmacokinetic profiling of matched pyrazolopyrimidone analogs. |
Procuring this compound allows medicinal chemists to systematically modulate basicity and flexibility to optimize the pharmacokinetic profiles of established piperazine-based scaffolds.
The incorporation of the N-methylhomopiperazine moiety is a validated strategy for rescuing poorly soluble hydrophobic drug scaffolds. In a comparative study of lapatinib-derived analogs, replacing the terminal N-methylpiperazine group with an N-methylhomopiperazine group resulted in a >33,500-fold improvement in aqueous solubility while simultaneously enhancing the phenotypic bioactivity against target organisms [1]. The added methylene unit in the ring disrupts crystal lattice packing and alters the hydration sphere compared to the more rigid piperazine analog.
| Evidence Dimension | Aqueous solubility enhancement |
| Target Compound Data | N-Methylhomopiperazine-substituted analog (>33,500-fold solubility increase) |
| Comparator Or Baseline | N-Methylpiperazine-substituted analog (Baseline solubility) |
| Quantified Difference | >4 log unit improvement in aqueous solubility in specific matched molecular pairs. |
| Conditions | Aqueous thermodynamic solubility assays of matched molecular pairs. |
For procurement teams supporting ADME optimization, this building block is a critical tool for improving the developability of highly lipophilic hit compounds.
N-Methylhomopiperazine HCl is the ideal building block for synthesizing targeted therapies where the standard N-methylpiperazine solvent-exposed motif fails to achieve sufficient pharmacokinetic duration. Its unique pKa and 7-membered ring flexibility allow chemists to optimize in vivo half-life and onset time, making it a priority procurement item for SAR expansion in PDE5 and kinase inhibitor programs [1].
Because it is supplied as a stable, weighable hydrochloride salt, this compound is perfectly suited for automated dispensing in high-throughput Buchwald-Hartwig aminations or SN2 alkylations. It eliminates the handling errors and degradation risks associated with the volatile liquid free base, ensuring high reproducibility across multi-well plate synthesis [2].
When hit compounds suffer from poor aqueous solubility, incorporating the N-methylhomopiperazine moiety serves as a powerful developability rescue strategy. Its ability to disrupt crystal lattice packing and improve hydration has been shown to increase aqueous solubility by over 4 log units in specific matched molecular pairs, making it an essential tool for formulation compatibility [3].
When existing patents heavily cover piperazine-containing derivatives, substituting with N-Methylhomopiperazine HCl provides a reliable scaffold-hopping strategy. It maintains the core physicochemical properties required for target engagement while generating novel, patentable chemical entities with differentiated basicity and structural flexibility [4].